molecular formula C22H24N2O5 B1211816 11-Demethoxy-12-hydroxy-3-epi-myrtoidine

11-Demethoxy-12-hydroxy-3-epi-myrtoidine

Cat. No. B1211816
M. Wt: 396.4 g/mol
InChI Key: KFAHCTHASDGJBX-YRMRWDKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Demethoxy-12-hydroxy-3-epi-myrtoidine is a natural product found in Strychnos diplotricha with data available.

Scientific Research Applications

Alkaloid Diversity in Plants

The compound 11-Demethoxy-12-hydroxy-3-epi-myrtoidine has been identified as part of a group of Nb,C(21)-secocuran alkaloids isolated from the stem bark of Strychnos diplotricha. This research highlights the diversity of alkaloids present in different parts of Strychnos myrtoides, indicating a rich source of biologically active compounds within these plant species. The co-occurrence of these alkaloids suggests potential synergistic effects and broadens the scope of chemical compounds available for various scientific applications, from pharmacological studies to understanding plant defense mechanisms (Rasoanaivo et al., 2001).

Synthesis and Structural Elaboration

Another aspect of scientific research focusing on 11-Demethoxy-12-hydroxy-3-epi-myrtoidine involves its synthesis and structural elaboration. A study described a highly efficient formal [2+2+2] strategy for the rapid construction of polycyclic spiroindolines, including a concise approach to synthesizing 11-Demethoxy-16-epi-myrtoidine. This synthetic methodology provides a versatile platform for generating complex indole alkaloids, demonstrating the compound's role in advancing synthetic organic chemistry and potentially leading to new therapeutic agents (Zhu et al., 2016).

properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

(1R,5S,7R,15R,16S)-17-acetyl-19-hydroxy-4-methyl-10,13-dioxa-4,17-diazahexacyclo[14.7.0.01,5.07,15.08,12.018,23]tricosa-8(12),18(23),19,21-tetraen-9-one

InChI

InChI=1S/C22H24N2O5/c1-11(25)24-19-14(4-3-5-15(19)26)22-6-7-23(2)17(22)8-12-13(20(22)24)9-28-16-10-29-21(27)18(12)16/h3-5,12-13,17,20,26H,6-10H2,1-2H3/t12-,13-,17+,20+,22-/m1/s1

InChI Key

KFAHCTHASDGJBX-YRMRWDKOSA-N

Isomeric SMILES

CC(=O)N1[C@H]2[C@@H]3COC4=C([C@@H]3C[C@H]5[C@@]2(CCN5C)C6=C1C(=CC=C6)O)C(=O)OC4

SMILES

CC(=O)N1C2C3COC4=C(C3CC5C2(CCN5C)C6=C1C(=CC=C6)O)C(=O)OC4

Canonical SMILES

CC(=O)N1C2C3COC4=C(C3CC5C2(CCN5C)C6=C1C(=CC=C6)O)C(=O)OC4

synonyms

11-demethoxy-12-hydroxy-3-epi-myrtoidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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